molecular formula C14H19NO3 B153015 tert-Butyl (4-acetylphenyl)(methyl)carbamate CAS No. 907209-80-7

tert-Butyl (4-acetylphenyl)(methyl)carbamate

Cat. No.: B153015
CAS No.: 907209-80-7
M. Wt: 249.3 g/mol
InChI Key: RFHISWGEKAVKNK-UHFFFAOYSA-N
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Description

tert-Butyl (4-acetylphenyl)(methyl)carbamate is a chemical compound with the molecular formula C13H17NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an acetyl group, a phenyl ring, and a carbamic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-acetylphenyl)(methyl)carbamate typically involves the reaction of 4-acetylphenyl isocyanate with tert-butyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-acetylphenyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-acetylphenyl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-acetylphenyl)(methyl)carbamate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carbamic acid ester can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-acetylphenyl)(methyl)carbamate is unique due to the presence of both an acetyl group and a carbamic acid ester, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(4-acetylphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(16)11-6-8-12(9-7-11)15(5)13(17)18-14(2,3)4/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHISWGEKAVKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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